3-(2-Aminoethyl)-2-hydroxybenzoic acid
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Overview
Description
3-(2-Aminoethyl)-2-hydroxybenzoic acid is an organic compound that features both an amino group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzoic acid in a suitable solvent such as ethanol.
- Add 2-bromoethylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture to reflux for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(2-Aminoethyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxybenzoic acid moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group but shares the hydroxybenzoic acid structure.
3-(2-Aminoethyl)indole: Contains an indole ring instead of a benzene ring.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position.
Uniqueness
3-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both an aminoethyl group and a hydroxybenzoic acid moiety
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,11H,4-5,10H2,(H,12,13) |
InChI Key |
SXPNDOQLDVUOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CCN |
Origin of Product |
United States |
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